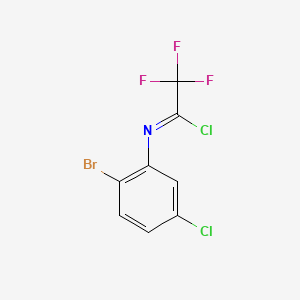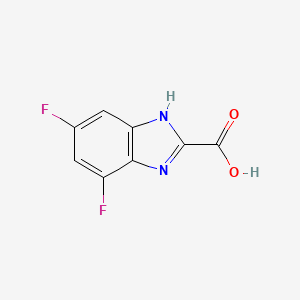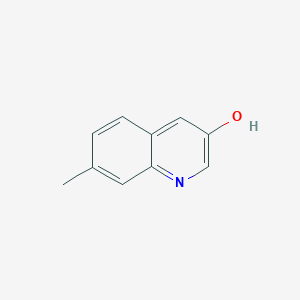![molecular formula C11H12F3N B13689774 1-[2-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13689774.png)
1-[2-(Trifluoromethyl)benzyl]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Trifluoromethyl)benzyl]azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the trifluoromethyl group in its structure imparts unique chemical properties, making it a valuable compound in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of 1-[2-(Trifluoromethyl)benzyl]azetidine can be achieved through several synthetic routes. One common method involves the regioselective C-2 cleavage of azetidine with benzylamine, followed by base-promoted intramolecular ring closure . Another approach utilizes photo-induced copper catalysis via [3+1] radical cascade cyclization, which is characterized by double C-H activation . Industrial production methods often involve the use of efficient and scalable synthetic protocols to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[2-(Trifluoromethyl)benzyl]azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Ring-Opening Reactions: Due to the ring strain in azetidines, they are prone to ring-opening reactions under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as copper or palladium. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[2-(Trifluoromethyl)benzyl]azetidine has a wide range of scientific research applications:
Biology: The compound is used in the study of biological systems and as a probe to investigate biochemical pathways.
Wirkmechanismus
The mechanism of action of 1-[2-(Trifluoromethyl)benzyl]azetidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can modulate various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Trifluoromethyl)benzyl]azetidine can be compared with other similar compounds, such as:
1-Benzyl-3-trifluoromethyl-2-azetidinone: This compound has a similar structure but contains a carbonyl group, which imparts different chemical properties.
1-Benzyl-2-(trifluoromethyl)aziridine: This compound has a three-membered ring instead of a four-membered ring, resulting in different reactivity and stability.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the azetidine ring, which provides a balance of stability and reactivity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H12F3N |
|---|---|
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
1-[[2-(trifluoromethyl)phenyl]methyl]azetidine |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)10-5-2-1-4-9(10)8-15-6-3-7-15/h1-2,4-5H,3,6-8H2 |
InChI-Schlüssel |
UPIRTMGKDKMTPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)CC2=CC=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



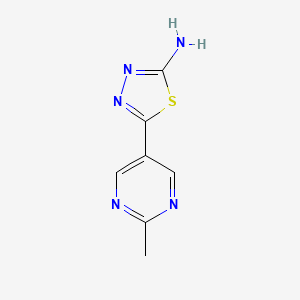

![Ethyl 7-Bromo-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13689710.png)
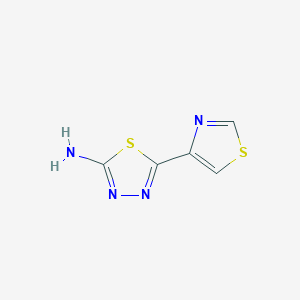




![Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylate](/img/structure/B13689770.png)
